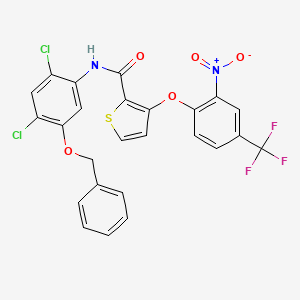
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide is a complex organic compound known for its unique chemical structure and potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a combination of aromatic rings, nitro groups, and trifluoromethyl groups, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzyloxy Group: The benzyloxy group is introduced through the reaction of a suitable phenol derivative with benzyl chloride in the presence of a base such as potassium carbonate.
Introduction of the Dichlorophenyl Group: The dichlorophenyl group is incorporated via a halogenation reaction using chlorine gas or a chlorinating agent like thionyl chloride.
Formation of the Nitro Group: The nitro group is introduced through nitration, typically using a mixture of concentrated sulfuric acid and nitric acid.
Trifluoromethylation: The trifluoromethyl group is added using a trifluoromethylating agent such as trifluoromethyl iodide or trifluoromethyl phenyl sulfone under specific conditions
Coupling Reactions: The final coupling of the various intermediates is achieved through a series of condensation reactions, often catalyzed by a base or an acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in various biological pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to alterations in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitrophenoxy)-2-thiophenecarboxamide: Lacks the trifluoromethyl group.
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide: Has the trifluoromethyl group in a different position.
Uniqueness
N-(5-(Benzyloxy)-2,4-dichlorophenyl)-3-(2-nitro-4-(trifluoromethyl)phenoxy)-2-thiophenecarboxamide is unique due to the presence of both nitro and trifluoromethyl groups, which impart distinct electronic and steric properties. These features can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
N-(2,4-dichloro-5-phenylmethoxyphenyl)-3-[2-nitro-4-(trifluoromethyl)phenoxy]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H15Cl2F3N2O5S/c26-16-11-17(27)22(36-13-14-4-2-1-3-5-14)12-18(16)31-24(33)23-21(8-9-38-23)37-20-7-6-15(25(28,29)30)10-19(20)32(34)35/h1-12H,13H2,(H,31,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHDMLFRQOQPMNW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C=C(C(=C2)NC(=O)C3=C(C=CS3)OC4=C(C=C(C=C4)C(F)(F)F)[N+](=O)[O-])Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H15Cl2F3N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
583.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
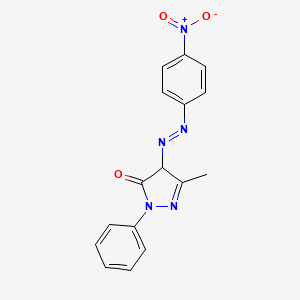
![2-Cyclopropylpyrazolo[1,5-a]pyridine-3-carbaldehyde](/img/structure/B2886931.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-6-yl]benzamide](/img/structure/B2886932.png)
![3-(2-bromophenoxy)-8-[(diethylamino)methyl]-7-hydroxy-2-methyl-4H-chromen-4-one](/img/structure/B2886933.png)
![5-(Naphthalen-1-ylsulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane](/img/structure/B2886936.png)
![2-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzaldehyde](/img/structure/B2886937.png)
![1-(3,4-dimethylphenyl)-N-[4-(5-ethyl-1,3,4-oxadiazol-2-yl)phenyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B2886938.png)
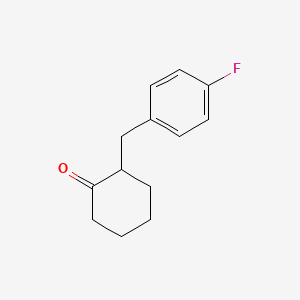
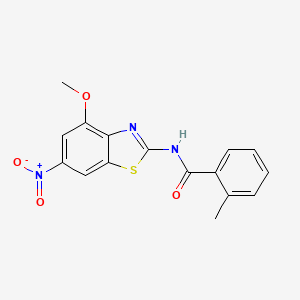
![2-{[1-(1-methyl-3-phenyl-1H-pyrazole-5-carbonyl)piperidin-3-yl]methoxy}pyridine-4-carbonitrile](/img/structure/B2886945.png)
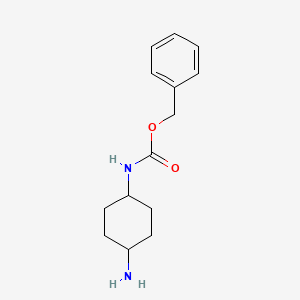
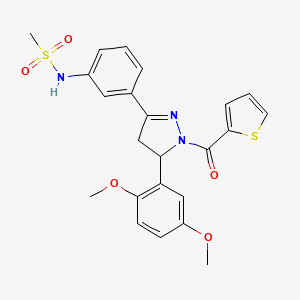
![N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)cyclopropanecarboxamide](/img/structure/B2886950.png)
![(2Z)-3-phenyl-2-[(phenylamino)methylidene]-2,3-dihydro-1H-inden-1-one](/img/structure/B2886951.png)
